molecular formula C19H22N2O4S2 B4566750 N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

Cat. No.: B4566750
M. Wt: 406.5 g/mol
InChI Key: CSQFDXWNNSXFIY-UHFFFAOYSA-N
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Description

N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.10209953 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

ZINC02855436, also known as N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, HMS2403I21, or SMR000076807, is a compound that primarily targets zinc-dependent proteins . These proteins play a crucial role in various biological functions, including cell cycle progression, immune functions, and many other physiological procedures .

Mode of Action

The compound interacts with its targets by modulating the activity of these zinc-dependent proteins . This modulation can lead to changes in the function of these proteins, affecting various cellular processes .

Biochemical Pathways

ZINC02855436 affects several biochemical pathways. It plays a role in the regulation of cellular homeostasis, with its imbalance linked to a variety of pathologies, including cancer . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .

Pharmacokinetics

The pharmacokinetics of ZINC02855436 involves its absorption, distribution, metabolism, and excretion (ADME). Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The molecular and cellular effects of ZINC02855436’s action are primarily related to its role in modulating the activity of zinc-dependent proteins. This modulation can lead to changes in various cellular processes, including cell cycle progression, immune functions, and many other physiological procedures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZINC02855436. For instance, the sedimentation behavior of ZnO NPs is influenced by single and multiple environmental factors . Moreover, environmental factors including suspended particulate matter, chemical oxygen demand, dissolved oxygen, nitrogen and phosphorus content, electrical conductivity, and pH explained a large amount of the variance in bacterial community .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-26-18-7-3-2-6-17(18)20-19(22)14-25-15-8-10-16(11-9-15)27(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQFDXWNNSXFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.